molecular formula C17H22F2O3 B1326178 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898786-95-3

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326178
CAS No.: 898786-95-3
M. Wt: 312.35 g/mol
InChI Key: IXFRCLLIVVIABN-UHFFFAOYSA-N
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Description

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-95-3) is a fluorinated aromatic ketone featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a valerophenone backbone with fluorine atoms at the 2' and 6' positions of the phenyl ring. Its molecular formula is C₁₇H₂₂F₂O₃, with a molecular weight of 312.35 g/mol . It is primarily used as an intermediate in pharmaceutical synthesis, agrochemicals, and materials science .

Key physicochemical properties include:

  • Boiling Point: Not explicitly reported, but analogs with similar structures (e.g., dichloro derivatives) suggest moderate volatility.
  • LogP (Predicted): Estimated at ~4.7 (based on computed properties of structurally related compounds), indicating high lipophilicity .
  • Hazard Profile: Classified with GHS warnings for acute oral toxicity (H302), skin/eye irritation (H315, H319), and respiratory tract irritation (H335) .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRCLLIVVIABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645967
Record name 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-95-3
Record name 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,3-dioxane-containing valerophenones with variable substituents on the phenyl ring and alkyl chain. Below is a systematic comparison with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name (CAS) Substituents on Phenyl Ring Alkyl Chain Modifications Molecular Formula Molecular Weight (g/mol) Key Applications
2',6'-Difluoro (898786-95-3) 2',6'-difluoro 5-(5,5-dimethyl-1,3-dioxan-2-yl) C₁₇H₂₂F₂O₃ 312.35 Pharmaceutical intermediate
2',4'-Difluoro (N/A) 2',4'-difluoro 5-(5,5-dimethyl-1,3-dioxan-2-yl) C₁₇H₂₂F₂O₃ 312.35 Research chemical
2',5'-Dichloro (898756-95-1) 2',5'-dichloro 5-(5,5-dimethyl-1,3-dioxan-2-yl) C₁₇H₂₂Cl₂O₃ 345.26 Agrochemical intermediate
Bis-3',5'-Trifluoromethyl (898755-93-6) 3',5'-bis(trifluoromethyl) 5-(5,5-dimethyl-1,3-dioxan-2-yl) C₁₉H₂₂F₆O₃ 412.37 High-potency bioactive agent
3',5'-Dimethoxy (898786-77-1) 3',5'-dimethoxy, 4'-methoxy 5-(5,5-dimethyl-1,3-dioxan-2-yl) C₁₉H₂₈O₅ 344.43 Polymer additive

Biological Activity

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound that belongs to the class of benzophenones. This compound has garnered attention due to its potential biological activities, particularly in the fields of photochemistry and medicinal chemistry. The unique structural features of this compound, including the difluoro substitution and the dioxane moiety, may contribute to its biological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16H18F2O3
  • CAS Number : Not specified in available literature.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on available research findings:

2. Photoprotective Properties

Benzophenones are widely recognized for their ability to absorb ultraviolet (UV) light, thus protecting biological systems from UV-induced damage. The presence of fluorine atoms in this compound may enhance its UV absorption capabilities. Studies have shown that similar compounds can effectively reduce skin damage caused by UV radiation.

3. Antioxidant Activity

The antioxidant properties of benzophenones are well-documented. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for preventing oxidative stress-related diseases.

Case Studies and Research Findings

StudyFindings
Lyles et al. (2014)Identified antiplasmodial activity in related benzophenone compounds from Garcinia species with IC50 values ranging from 4.71 to 11.40 µM, suggesting potential for further exploration in malaria treatment.
Cvetković et al. (2018)Investigated the photolytic behavior of benzophenone derivatives under UV exposure, highlighting their stability and potential environmental impact.
Genotoxicity StudiesExamined the genotoxic effects of benzophenones under various conditions; results indicated weak genotoxic activity at high concentrations.

The biological activities of this compound may be attributed to its ability to interact with cellular targets through various mechanisms:

  • UV Absorption : The compound likely absorbs UV light effectively due to its structural features.
  • Radical Scavenging : The dioxane ring may facilitate electron donation to neutralize free radicals.

Q & A

Q. What are the optimal synthetic routes for 2',6'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how do reaction conditions influence yield?

Methodology:

  • Stepwise Synthesis: Start with 2',6'-difluorovalerophenone as the core scaffold. React with 5,5-dimethyl-1,3-dioxane-2-methanol under anhydrous conditions (e.g., dry THF or DCM) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC .
  • Critical Parameters:
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions (e.g., dioxane ring hydrolysis).
    • Catalyst: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Yield Optimization: Typical yields range from 40–60%; higher yields (>70%) require strict exclusion of moisture and excess coupling agent .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodology:

  • X-ray Crystallography: Co-crystallize with a heavy atom (e.g., via halogen bonding) for single-crystal analysis. Refine using SHELXL (for small-molecule structures) to resolve fluorine positions and dioxane ring conformation .
  • Spectroscopy:
    • NMR: Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with DFT-predicted values. Key signals:
  • 19F^{19}\text{F}: –110 to –120 ppm (ortho-fluorines on phenyl).
  • 1H^{1}\text{H}: 1.3–1.5 ppm (dimethyl groups on dioxane) .
    • IR: Confirm ketone C=O stretch at ~1680 cm1^{-1} and dioxane C-O-C at 1120 cm1^{-1} .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodology:

  • Dose-Response Profiling: Conduct MTT assays across multiple cell lines (e.g., HeLa, RAW264.7) with concentrations spanning 0.1–100 µM.
  • Mechanistic Studies:
    • Enzyme Inhibition: Screen against COX-2, NF-κB, or PI3K/AKT pathways using ELISA or Western blotting.
    • Receptor Binding: Use SPR (surface plasmon resonance) to measure affinity for fluorophore-tagged targets .
  • Data Reconciliation: Cross-validate with metabolomic profiling (LC-MS) to identify off-target effects or metabolite interference .

Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s reactivity in nucleophilic substitutions?

Methodology:

  • Comparative Reactivity Assays: Replace the dioxane ring with other protecting groups (e.g., THP or MOM) and compare reaction rates with nucleophiles (e.g., Grignard reagents).
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map steric and electronic effects:
    • Steric Hindrance: Methyl groups reduce accessibility to the ketone carbonyl.
    • Electronic Effects: Dioxane’s electron-donating oxygen atoms stabilize transition states in SN2 reactions .
  • Experimental Data: Kinetic studies show a 3-fold decrease in reactivity compared to non-substituted valerophenone derivatives .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodology:

  • Crystallization Techniques:
    • Solvent Screening: Test mixed solvents (e.g., DCM/hexane or acetone/water) to induce slow nucleation.
    • Additive Use: Introduce co-formers (e.g., carboxylic acids) to stabilize crystal lattice via hydrogen bonding .
  • Low-Temperature Crystallography: Cool crystals to 100 K to reduce thermal motion and improve diffraction resolution (aim for <1.0 Å) .

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